6-Hydroxynaphthalene-2-thiol

Catalog No.
S8910461
CAS No.
M.F
C10H8OS
M. Wt
176.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxynaphthalene-2-thiol

Product Name

6-Hydroxynaphthalene-2-thiol

IUPAC Name

6-sulfanylnaphthalen-2-ol

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C10H8OS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,11-12H

InChI Key

KLHFHLRQBFMVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1O

Direct Sulfhydrylation of Hydroxynaphthalene Precursors

Direct sulfhydrylation involves the introduction of a thiol group (-SH) onto a prefunctionalized hydroxynaphthalene scaffold. A prominent example is the Newman–Kwart rearrangement, which converts phenolic derivatives to thiophenols via thiocarbamate intermediates [6]. For 6-hydroxynaphthalene-2-thiol, this method begins with 6-hydroxy-2-naphthalenecarboxylic acid, which undergoes reduction to form 6-hydroxymethyl-2-naphthol [1]. Subsequent treatment with thiophosgene or thiocarbamoyl chloride generates a thiocarbamate intermediate, which rearranges under thermal conditions to yield the thiolated product.

An alternative metal-free approach utilizes disulfides and weak bases for direct C–H thiolation [4]. For instance, reacting 6-hydroxynaphthalene with a disulfide (e.g., diphenyl disulfide) in the presence of cesium carbonate facilitates thiol group introduction at the 2-position. This method avoids transition metals, reducing purification challenges and enabling scalability. Comparative studies show that direct sulfhydrylation achieves moderate yields (50–70%) [1] [4], with efficiency dependent on the electron-donating effects of the hydroxyl group, which activates the ortho position for electrophilic or radical thiolation.

Nucleophilic Substitution Routes for Thiol Group Introduction

Nucleophilic aromatic substitution (S~N~Ar) provides a robust pathway for thiol introduction, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs). While the hydroxyl group in 6-hydroxynaphthalene is electron-donating, converting it to a better leaving group (e.g., via sulfonation or methylation) enables S~N~Ar reactivity [3]. For example, sulfonation of the hydroxyl group generates a 6-sulfonyloxy intermediate, which undergoes displacement by a thiolate nucleophile (e.g., sodium hydrosulfide) to yield the desired thiol [3] [5].

The regioselectivity of this process is governed by the directing effects of substituents. In 6-hydroxynaphthalene derivatives, the 2-position is inherently activated for nucleophilic attack due to resonance stabilization from the hydroxyl group. Experimental data indicate that reactions conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C) achieve optimal yields (60–75%) [3]. Challenges arise from competing side reactions, such as over-sulfonation or oxidation of the thiol group, necessitating careful control of reaction conditions.

Catalytic Thiolation Approaches Using Transition Metal Complexes

Transition metal catalysis offers a versatile platform for C–S bond formation, though recent trends favor metal-free alternatives due to cost and toxicity concerns [4]. Traditional methods employ palladium or copper catalysts to mediate cross-couplings between aryl halides and thiols. For 6-hydroxynaphthalene-2-thiol, this would require a 2-halo-6-hydroxynaphthalene precursor, which reacts with a thiol (e.g., thiourea) under catalytic conditions.

Notably, Ullmann-type couplings using copper(I) iodide and ligands (e.g., 1,10-phenanthroline) enable thiolation at moderate temperatures (90–110°C) [4]. However, these methods often suffer from low functional group tolerance, particularly toward the phenolic hydroxyl group. By contrast, photoredox catalysis has emerged as a promising alternative, leveraging visible light to generate thiyl radicals that couple with aryl radicals derived from hydroxynaphthalene precursors. While still experimental, this approach circumvents metal use and achieves superior regiocontrol [4].

Protective Group Strategies for Regioselective Synthesis

Protective groups are indispensable for ensuring regioselectivity in multifunctional substrates like 6-hydroxynaphthalene. The 5-chloro-8-nitro-1-naphthoyl (NNap) group, a sterically hindered protective group, has been employed to shield amino groups during peptide synthesis [5]. Analogously, protecting the hydroxyl group in 6-hydroxynaphthalene as a methyl ether (using dimethyl sulfate) or silyl ether directs thiolation to the 2-position [1] [5]. Subsequent deprotection under mild conditions (e.g., Zn/AcOH) restores the hydroxyl functionality without affecting the thiol group.

For example, methylating 6-hydroxynaphthalene with dimethyl sulfate generates 6-methoxy-2-naphthalene, which undergoes thiolation at the 2-position via nucleophilic substitution. Hydrolysis of the methyl ether using hydrobromic acid yields the final product [1]. This strategy achieves regioselectivities >90%, with yields contingent on the steric and electronic properties of the protective group [5].

The crystallographic characterization of 6-hydroxynaphthalene-2-thiol and related naphthalene derivatives provides crucial insights into molecular packing arrangements and intermolecular interactions [1]. While specific crystallographic data for 6-hydroxynaphthalene-2-thiol itself remains limited in the literature, closely related compounds such as 6-hydroxy-2-naphthoic acid offer valuable structural information that can be extrapolated to understand the target compound's behavior.

Crystal structure determination of 6-hydroxy-2-naphthoic acid reveals a monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters include a = 8.6478(8) Å, b = 5.2261(5) Å, c = 18.7921(18) Å, and β = 94.518(3)°, resulting in a unit cell volume of 846.66(14) ų [1]. The asymmetric unit contains one molecule of the compound, with Z = 4 and a calculated density of 1.470 g/cm³ [1]. These crystallographic parameters suggest a relatively compact molecular packing arrangement typical of hydrogen-bonded organic systems.

The molecular packing in similar naphthalene derivatives is dominated by extensive hydrogen bonding networks. In the case of substituted naphthalenethiol systems, the presence of both hydroxyl and thiol functional groups creates multiple opportunities for intermolecular hydrogen bonding [2] [3]. The thiol group typically exhibits weaker hydrogen bonding compared to hydroxyl groups, with S···H distances generally ranging from 2.3 to 2.6 Å in crystalline environments [2].

Intermolecular interactions in naphthalene-based compounds are characterized by a combination of hydrogen bonding and π-π stacking interactions [4] [5]. The aromatic naphthalene rings tend to adopt parallel-displaced stacking arrangements with centroid-to-centroid distances typically ranging from 3.8 to 4.2 Å [5]. These π-stacking interactions are predominantly governed by dispersion forces, which account for approximately 66% of the total attractive interactions in naphthalenethiol dimers [5].

Crystal packing analysis reveals that molecules organize into chains through S···O interactions when both sulfur and oxygen containing groups are present [4]. The formation of these chains is characterized by graph-set motifs, with C(4) patterns being commonly observed in the b-axis direction [4]. The absence of classical hydrogen bonds in some structures indicates that van der Waals forces and weak electrostatic interactions play significant roles in determining the overall crystal architecture.

Table 1: Crystallographic Parameters for Related Naphthalene Derivatives

ParameterValueReference
Crystal SystemMonoclinic [1]
Space GroupP2₁/c [1]
Unit Cell a (Å)8.648(1) [1]
Unit Cell b (Å)5.226(1) [1]
Unit Cell c (Å)18.792(2) [1]
Unit Cell β (°)94.518(3) [1]
Unit Cell Volume (ų)846.66(14) [1]
Z Value4 [1]
Density (g/cm³)1.470 [1]
Temperature (K)173 [1]
R-factor0.0419 [1]

The temperature dependence of crystallographic parameters indicates that structural determination at low temperatures (173 K) provides more accurate bond lengths and angles due to reduced thermal motion [1]. The relatively low R-factor of 0.0419 suggests high-quality crystallographic data with minimal structural disorder [1].

Computational Modeling of Tautomeric Equilibria

Computational modeling of tautomeric equilibria in 6-hydroxynaphthalene-2-thiol requires sophisticated quantum chemical approaches to accurately predict the relative stability of different tautomeric forms. The compound can potentially exist in multiple tautomeric states, including the enol-thiol form (6-hydroxynaphthalene-2-thiol), the keto-thiol form, and various thione tautomers involving migration of hydrogen atoms between oxygen and sulfur centers [6] [7] [8].

Density functional theory calculations have proven highly effective for studying tautomeric equilibria in aromatic compounds containing both hydroxyl and thiol functional groups [7] [8]. The B3LYP functional with 6-31G(d,p) basis set provides reliable structural optimizations, while higher-level methods such as M06-2X/6-311++G(2d,2p) and ωB97XD/6-311++G(2d,2p) offer superior energetic predictions for tautomeric relative stabilities [7] [8].

Table 2: Computational Methods for Tautomeric Equilibria Studies

MethodApplicationAccuracyReference
B3LYP/6-31G(d,p)Geometry optimizationGood structural reproduction [7] [8]
M06-2X/6-311++G(2d,2p)Energy calculationsExcellent energy prediction [7] [8]
ωB97XD/6-311++G(2d,2p)Energy calculationsExcellent energy prediction [7] [8]
CCSD(T)/6-311++G(2d,2p)Benchmark calculationsBenchmark standard [7] [8]

Tautomeric equilibrium constants can be calculated using the relationship ΔG = -RT ln(K), where the Gibbs free energy difference between tautomers determines the equilibrium position [6] [7]. For similar pyridinethiol/pyridinethione systems, computational studies have shown that thione forms are typically more stable than thiol forms in polar solvents, with energy differences ranging from 2 to 8 kcal/mol depending on the specific substitution pattern [6].

The solvent effect plays a crucial role in determining tautomeric preferences [9] [10]. Polarizable continuum model (PCM) calculations indicate that polar solvents stabilize tautomers with larger dipole moments [9]. For 6-hydroxynaphthalene-2-thiol, the various tautomeric forms exhibit significantly different dipole moments, ranging from approximately 2.5 D for the enol-thiol form to over 4.5 D for keto-thione tautomers [7] [8].

Transition state calculations reveal that tautomeric interconversion typically occurs through concerted proton transfer mechanisms with activation barriers ranging from 25 to 35 kcal/mol in the gas phase [6] [7]. However, solvent-mediated proton transfer can significantly lower these barriers, particularly in protic solvents where explicit solvent molecules can act as proton shuttles [9].

Temperature effects on tautomeric equilibria can be predicted through thermodynamic calculations incorporating vibrational frequencies and entropy contributions [7] [8]. Generally, higher temperatures favor entropically favored tautomers, while lower temperatures favor enthalpically stable forms [8].

Table 3: Predicted Tautomeric Energy Differences for Similar Systems

Tautomeric PairΔE (kcal/mol)SolventMethodReference
Thiol → Thione-2.5Gas phaseB3LYP/6-31G(d,p) [6]
Thiol → Thione-4.2EthanolM06-2X/6-311++G(2d,2p) [7]
Hydroxyl → Keto+3.1Gas phaseωB97XD/6-311++G(2d,2p) [8]
Enol-thiol → Keto-thione-1.8DCMTDDFT-PCM [9]

Hammett Substituent Constant Analysis for Acidity Prediction

The application of Hammett substituent constant analysis to predict the acidity of 6-hydroxynaphthalene-2-thiol involves examining the electronic effects of both hydroxyl and thiol substituents on the naphthalene ring system [11] [12] [13]. The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for understanding how substituent effects influence acid dissociation constants [11] [12].

For naphthalene systems, the traditional Hammett approach requires modification to account for the extended aromatic framework and multiple substitution positions [13]. The hydroxyl group at the 6-position and thiol group at the 2-position create a complex electronic environment that influences both the initial deprotonation site and the overall acidity of the compound [14] [15].

Table 4: Hammett Substituent Constants for Relevant Functional Groups

Substituentσ_metaσ_paraElectronic EffectReference
H0.000.00Reference [16]
OH0.12-0.37Electron-donating (para) [16]
SH0.250.15Weak electron-withdrawing [16]
NO₂0.710.78Strong electron-withdrawing [16]
CN0.560.66Strong electron-withdrawing [16]
F0.340.06Moderate electron-withdrawing [16]

The hydroxyl substituent exhibits position-dependent electronic effects, acting as an electron-donating group in para positions (σpara = -0.37) but showing weak electron-withdrawing character in meta positions (σmeta = 0.12) [16]. The thiol group demonstrates consistently electron-withdrawing behavior with σmeta = 0.25 and σpara = 0.15 [16].

Acidity prediction for phenolic compounds using Hammett constants follows the relationship: pKa = -ρσ + pKa⁰, where ρ is the reaction constant and pKa⁰ is the reference value [15] [17]. For substituted phenols, experimental studies have established ρ values ranging from 1.8 to 2.3, depending on the specific conditions and solvent system [15].

The naphthalene framework introduces additional complexity due to resonance interactions between the two fused benzene rings [13] [14]. Computational studies of naphthalene derivatives indicate that substituent effects can be transmitted across the ring system through π-electron delocalization, with the magnitude depending on the specific substitution pattern [14].

For 6-hydroxynaphthalene-2-thiol, the predicted acidity can be estimated by considering the cumulative electronic effects of both substituents. The electron-donating character of the hydroxyl group in the 6-position would tend to decrease acidity, while the electron-withdrawing nature of the thiol group in the 2-position would increase acidity [18] [15]. The net effect depends on the relative magnitudes of these opposing influences and their transmission through the naphthalene framework.

Linear free energy relationships in naphthalene systems have been successfully applied to correlate reaction rates and equilibrium constants with substituent parameters [13]. Excellent correlations (r² > 0.90) have been obtained when using appropriate σ⁺ constants that account for resonance stabilization of carbocationic intermediates [13].

Table 5: Predicted Acidity Parameters for Naphthalene Derivatives

CompoundPredicted pKaDominant EffectConfidenceReference
2-Naphthol9.5Aromatic resonanceHigh [14]
6-Hydroxy-2-naphthoic acid4.2Carboxyl groupHigh [14]
2-Naphthalenethiol6.7Thiol acidityMedium [19]
6-Hydroxynaphthalene-2-thiol8.2 ± 0.5Combined effectsMediumPredicted

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

176.02958605 g/mol

Monoisotopic Mass

176.02958605 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

Explore Compound Types